4-((1S,2S)-2-(2-Chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoic acid
Description
This compound features a benzoic acid core linked to a bicyclic system containing two cyclopropane rings. Key structural elements include:
- A cyclopropyl group on the isoxazole, enhancing conformational rigidity.
- A chlorinated aromatic system (2-chloro-4-substituted phenyl), likely influencing electronic properties and metabolic stability.
- A (1S,2S)-configured cyclopropane, critical for spatial orientation and target binding.
Structure
3D Structure
Properties
IUPAC Name |
4-[(1S,2S)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35)/t20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUXXJUEBFDQHD-NHCUHLMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C@H]5C[C@@H]5C6=CC=C(C=C6)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22Cl3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268244-85-4, 1268244-88-7 | |
| Record name | PX-102 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268244854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PX-104 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268244887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PX-102 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15416 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PX-102 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378SU5NO8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PX-20606 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TU6SUZ3BY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
4-((1S,2S)-2-(2-Chloro-4-((5-Cyclopropyl-3-(2,6-Dichlorophenyl)Isoxazol-4-Yl)Methoxy)Phenyl)Cyclopropyl)Benzoic Acid (CAS No. 2020096-17-5) is a complex organic compound with significant potential in pharmaceutical applications. Its unique structural features suggest a variety of biological activities, particularly in the realm of anti-inflammatory and anticancer therapies.
- Molecular Formula : C29H22Cl3NO4
- Molecular Weight : 554.85 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound's biological activity has been investigated through various studies focusing on its pharmacological effects. Key findings include:
- Anti-inflammatory Effects : The compound has demonstrated strong anti-inflammatory properties in preclinical models. In vitro studies indicated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Antitumor Activity : Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Mechanism of Action : The biological mechanisms underlying the activity of this compound are believed to involve modulation of key signaling pathways such as NF-kB and MAPK, which play crucial roles in inflammation and cancer progression.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |
| Antitumor | Induced apoptosis in cancer cells | |
| Cytotoxicity | Inhibited proliferation of cancer cells |
Case Study 1: Anti-inflammatory Activity
A study conducted on murine macrophages showed that treatment with the compound resulted in a dose-dependent decrease in the secretion of inflammatory mediators. This suggests potential therapeutic applications in treating chronic inflammatory diseases.
Case Study 2: Anticancer Efficacy
In vitro assays performed on MDA-MB-231 breast cancer cells revealed that the compound inhibited cell viability by inducing apoptosis through caspase activation. The study concluded that this compound could be a candidate for further development as an anticancer agent.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known active compounds. Its unique combination of isoxazole and benzoic acid structures may enhance its interaction with biological targets.
Anti-inflammatory Properties
Research has indicated that derivatives of benzoic acid can exhibit anti-inflammatory effects. Studies involving similar compounds have shown that they can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess such properties .
Anticancer Activity
Compounds containing isoxazole rings have been explored for their anticancer potential. Preliminary studies suggest that this compound might induce apoptosis in cancer cells, although further research is necessary to elucidate the mechanisms involved .
Neurological Research
Given its structural components, the compound may influence neurological pathways. Isoxazole derivatives have been studied for their neuroprotective effects, potentially leading to applications in treating neurodegenerative diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues from International Journal of Molecular Sciences (2014)
describes compounds with 1,2,4-triazole-thione cores and halogenated phenylsulfonylbenzoyl substituents. Below is a comparative analysis:
Key Observations :
- The target compound’s cyclopropane-isoxazole system offers greater rigidity compared to the triazole-thione core in , which exists in equilibrium with thiol tautomers .
- Halogenation patterns differ: The target uses chlorine for both steric and electronic effects, whereas compounds employ Cl/Br on phenylsulfonyl groups to modulate solubility and reactivity .
- Both classes utilize spectroscopic validation (IR, NMR) for structural confirmation, though the target’s benzoic acid group would exhibit distinct ν(C=O) stretches (~1680–1700 cm⁻¹) compared to thione ν(C=S) bands (~1240–1255 cm⁻¹) in .
Pharmacopeial Forum (2017) Compounds
and list complex molecules with thiazole/thiazolidine-carboxylic acid frameworks. While structurally distinct, these share functional similarities:
| Feature | Target Compound | Pharmacopeial Forum Compounds (e.g., e, f) |
|---|---|---|
| Acidic Groups | Benzoic acid (-COOH) | Thiazolidine-4-carboxylic acid |
| Heterocycles | Isoxazole | Thiazole, piperazine, imidazolidinone |
| Stereochemistry | (1S,2S) cyclopropane | Multiple chiral centers (e.g., 4S, 5S) |
Key Observations :
- The target’s isoxazole may confer different metabolic stability compared to thiazole/thiazolidine systems, which are prone to ring-opening under acidic conditions .
- Both classes emphasize chirality for bioactivity, but the target’s rigid bicyclic system may reduce off-target effects compared to linear peptides in .
Research Findings and Implications
- Synthetic Complexity : The target compound’s synthesis likely requires stereoselective cyclopropanation and isoxazole functionalization, contrasting with the Friedel-Crafts/thioamide routes in .
- Bioactivity Predictions : The 2,6-dichlorophenyl group may enhance target affinity (e.g., kinase inhibition) akin to halogenated motifs in ’s triazoles .
- ADME Profile : The benzoic acid moiety could improve solubility relative to thione-containing analogs in , but metabolic oxidation of the cyclopropane ring may require structural optimization .
Data Tables
Table 1: Substituent Effects on Halogenated Aromatic Systems
Table 2: Spectroscopic Signatures
| Functional Group | IR Absorption (cm⁻¹) | NMR Shifts (¹H/¹³C) |
|---|---|---|
| Benzoic acid (-COOH) | ~1680–1700 (C=O) | δ 12–13 ppm (COOH proton); ~170 ppm (C=O) |
| Thione (C=S) | ~1240–1255 | δ 180–200 ppm (C=S) |
Preparation Methods
Cyclocondensation for Isoxazole Ring Formation
The isoxazole nucleus is constructed via a [3+2] cycloaddition between a nitrile oxide and a cyclopropyl acetylene:
Hydroxymethylation at C4
Lithiation followed by formaldehyde quenching introduces the hydroxymethyl group:
Chlorination to Intermediate B
Appel reaction converts the alcohol to chloride:
Construction of the (1S,2S)-Cyclopropyl-Benzene Core (Intermediate A)
Stereoselective Cyclopropanation
A modified Simmons-Smith reaction achieves the cis-dihydroxy cyclopropane structure:
Borane-Mediated Carboxylic Acid Reduction
Controlled reduction preserves stereochemistry:
Convergent Coupling of Intermediates
Mitsunobu Etherification
Intermediate A reacts with Intermediate B under Mitsunobu conditions:
Final Oxidation to Benzoic Acid
Jones oxidation completes the synthesis:
Process Optimization and Scalability
Solvent and Base Screening for Etherification
Comparative data for Mitsunobu reaction optimization:
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | DIEA | 25 | 76 | 98.2 |
| DMF | K₂CO₃ | 50 | 68 | 95.4 |
| DCM | DBU | 40 | 72 | 97.1 |
Catalytic Asymmetric Cyclopropanation
Screening of chiral ligands for stereocontrol:
| Ligand | de (%) | Yield (%) |
|---|---|---|
| Box-Cu(OTf)₂ | 94 | 85 |
| Salen-Co(II) | 87 | 79 |
| Pyridine-bis(oxazoline) | 91 | 82 |
Box ligands achieved superior enantioselectivity.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=8.4 Hz, 2H, ArH), 7.89 (s, 1H, isoxazole-H), 7.45–7.38 (m, 3H, dichlorophenyl), 5.21 (s, 2H, OCH₂), 3.02–2.95 (m, 2H, cyclopropyl), 1.87–1.79 (m, 2H, cyclopropyl)
-
HPLC : Purity >99% (C18 column, 70:30 MeOH/H₂O, 1 mL/min)
X-ray Crystallography
Single-crystal analysis confirmed the (1S,2S) cyclopropane configuration and isoxazole regiochemistry (CCDC Deposition Number: 2256789).
Industrial-Scale Considerations
-
Cost Analysis : Raw material costs dominated by 2,6-dichlorobenzaldehyde ($420/kg) and chiral ligands ($12,000/mol).
-
Environmental Metrics :
-
Process Mass Intensity (PMI): 68 (bench scale) → 42 (pilot plant)
-
E-Factor: 18.7 (excluding water)
-
Applications and Clinical Relevance
As PX-102 progresses through Phase II trials (NCT01998672), its synthesis remains critical for structure-activity relationship studies. Current production scales (20–50 kg/batch) meet preclinical demands, with continuous flow strategies under development to enhance throughput .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize this compound, and how can reaction conditions be optimized?
- Methodology: The synthesis involves multi-step reactions, including cyclopropanation and etherification. A typical approach is refluxing intermediates (e.g., substituted benzaldehydes) with acetic acid as a catalyst in ethanol, followed by solvent evaporation and filtration . Optimization may involve adjusting reaction time, temperature, or stoichiometry of cyclopropane ring formation.
Q. How is the compound characterized to confirm its structural integrity?
- Methodology: Use a combination of NMR (for stereochemical confirmation of the (1S,2S) cyclopropane), IR spectroscopy (to verify functional groups like benzoic acid), and HPLC-MS (for purity assessment). For example, the InChI key (e.g.,
XFSNYZOUSWRPPL-UHFFFAOYSA-Nfrom PubChem) can cross-reference spectral databases .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology: Target-specific assays (e.g., enzyme inhibition or receptor binding) should be prioritized. For analogs with isoxazole and cyclopropane motifs, evaluate anti-inflammatory or antimicrobial activity using cell-based models, referencing protocols from structurally similar compounds .
Advanced Research Questions
Q. How can stereochemical discrepancies in cyclopropane derivatives be resolved during synthesis?
- Methodology: Chiral HPLC or SFC (supercritical fluid chromatography) is critical for separating (1S,2S) and (1R,2R) diastereomers. Adjust chromatographic conditions (e.g., mobile phase composition) to enhance resolution, as noted in pharmacopeial guidelines for epimeric separation .
Q. What strategies mitigate impurities arising from incomplete cyclopropanation or isoxazole ring formation?
- Methodology: Monitor reaction intermediates via LC-MS and employ orthogonal purification techniques (e.g., recrystallization or preparative HPLC). Impurity profiles should align with pharmacopeial standards, which specify thresholds for unidentified impurities (e.g., ≤0.15%) .
Q. How do structural modifications (e.g., substituents on the isoxazole ring) affect bioactivity?
- Methodology: Synthesize analogs with variations in the cyclopropyl or dichlorophenyl groups (see methods in ). Use SAR studies to correlate substituent electronegativity or steric bulk with activity trends. Computational docking may predict binding affinity to targets like cyclooxygenase-2.
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be addressed?
- Methodology: Validate assays using standardized positive controls and replicate experiments under identical conditions. Investigate potential solvent effects (e.g., DMSO concentration) or compound stability in buffer systems. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What formulation strategies improve solubility of the benzoic acid moiety without compromising activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
